molecular formula C12H11NO2 B8452785 2-(7-Methylquinolin-6-yl)acetic acid

2-(7-Methylquinolin-6-yl)acetic acid

Cat. No.: B8452785
M. Wt: 201.22 g/mol
InChI Key: UQVHKJKPJYAMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methylquinolin-6-yl)acetic acid is a quinoline-derived carboxylic acid characterized by a methyl substituent at the 7-position of the quinoline ring and an acetic acid moiety at the 6-position.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(7-methylquinolin-6-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c1-8-5-11-9(3-2-4-13-11)6-10(8)7-12(14)15/h2-6H,7H2,1H3,(H,14,15)

InChI Key

UQVHKJKPJYAMGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C=C1CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methylquinolin-6-yl)acetic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods

In industrial settings, the production of quinoline derivatives often involves transition metal-catalyzed reactions. These methods are preferred due to their efficiency and scalability. For example, palladium-catalyzed cross-coupling reactions can be used to introduce the acetic acid moiety at the desired position on the quinoline ring .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methylquinolin-6-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(7-Methylquinolin-6-yl)acetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Methylquinolin-6-yl)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Notes
2-(Quinolin-6-yl)acetic acid 5622-34-4 C₁₁H₉NO₂ 187.2 None (base structure) Baseline for comparison
2-(7-Fluoroquinolin-6-yl)acetic acid 1022091-54-8 C₁₁H₈FNO₂ 205.19 7-Fluoro Increased electronegativity
2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid 1315349-38-2 C₁₂H₁₀ClNO₄ 283.67 7-Chloro, 6-methoxy, 4-oxo Enhanced electron-withdrawing effects
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid 1431729-33-7 C₁₂H₁₀ClNO₂ 235.67 2-Chloro, 6-methyl Altered steric profile
Methyl 2-(2-methylquinolin-6-yl)acetate 828267-59-0 C₁₃H₁₃NO₂ 215.25 2-Methyl, esterified acetic acid Improved lipophilicity
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate 943541-40-0 C₁₃H₁₁F₂NO₂ 251.23 Difluoro, esterified acetic acid Fluorine-induced metabolic stability
2-Amino-2-(quinolin-6-yl)acetic acid 108763-20-8 C₁₁H₁₀N₂O₂ 202.21 6-Amino substitution Potential for zwitterionic behavior

Impact of Substituents on Physicochemical Properties

  • Chlorine in CAS 1431729-33-7 may similarly influence reactivity but adds steric bulk, affecting molecular conformation .
  • Methoxy and Oxo Groups (CAS 1315349-38-2):
    The 6-methoxy and 4-oxo groups introduce hydrogen-bonding capabilities and electron-withdrawing effects, which could modulate solubility and target affinity .
  • Ester Derivatives (CAS 828267-59-0, 943541-40-0): Esterification of the acetic acid group (e.g., methyl or ethyl esters) increases lipophilicity, enhancing cell membrane penetration but requiring metabolic activation (hydrolysis) for activity .

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